![molecular formula C20H22N6O4S B1199118 N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)
N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide is a member of tetrazoles.
Scientific Research Applications
Anodic Methoxylation of Piperidine Derivatives
N-acyl and N-sulfonyl groups, including the sulfonyl group in the compound of interest, affect the anodic methoxylation of piperidine derivatives. This process has been studied using various anodes and electrolytes, revealing insights into the formation of α-monomethoxy and α,α'-dimethoxy derivatives (Golub & Becker, 2015).
Synthesis for Medical Imaging
Methoxy and fluorine-substituted analogs of N-(piperidinyl) compounds, similar to the compound of interest, have been synthesized for developing tracers in medical imaging. These compounds showed potential for inhibiting the binding of CB1 antagonists, indicating their usefulness in positron emission tomography (PET) ligands for imaging studies (Tobiishi et al., 2007).
Crystal Structure and Computational Analysis
Compounds related to N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide, specifically those with methoxy-phenyl and piperazine derivatives, have been synthesized and analyzed. The studies include crystal structure analysis and density functional theory (DFT) calculations, providing insights into the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Synthesis for Pharmacological Studies
Similar compounds have been synthesized for pharmacological studies, especially focusing on serotonin receptor agonists. These studies have implications for gastrointestinal motility and potential treatments for conditions involving serotonin receptors (Sonda et al., 2004).
Antimicrobial and Anticancer Activities
Some derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. These studies are significant in the development of new therapeutic agents with specific bioactivities (Patel & Agravat, 2009); (Muškinja et al., 2019).
properties
Molecular Formula |
C20H22N6O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-[4-(tetrazol-1-yl)phenyl]sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22N6O4S/c1-30-18-6-2-5-16(12-18)22-20(27)15-4-3-11-25(13-15)31(28,29)19-9-7-17(8-10-19)26-14-21-23-24-26/h2,5-10,12,14-15H,3-4,11,13H2,1H3,(H,22,27) |
InChI Key |
MXXDERMISKKKKI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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